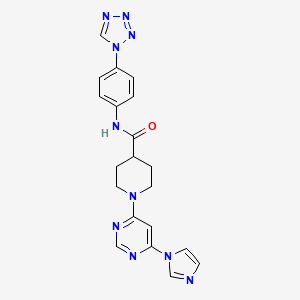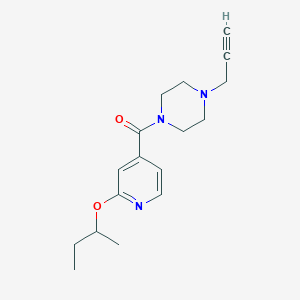
(2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, and a piperazine ring, a versatile heterocycle which has been used in the development of many pharmaceuticals . It also contains a butan-2-yloxy group and a prop-2-ynyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, along with the butan-2-yloxy and prop-2-ynyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and piperazine rings. Pyridine is a basic heterocycle and can undergo reactions typical of aromatic compounds. Piperazine is a secondary amine and can participate in reactions typical of this functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. Piperazine also has polar characteristics .Aplicaciones Científicas De Investigación
Related Compound Applications
Chemical Synthesis and Molecular Structure
- Compounds with similar functionalities, such as phenylbutanones, have been isolated from natural sources and studied for their chemical properties, indicating a potential interest in synthesizing similar compounds for exploring their molecular structure and reactivity (Pabst et al., 1990) Phytochemistry.
Physical Chemistry and Solution Behavior
- Studies on binary mixtures involving similar compounds have provided insights into the physical chemistry aspects, such as molar volumes and viscosities, highlighting the importance of understanding the intermolecular interactions and solution behavior of complex organic molecules (Haraschta et al., 1999) Journal of Chemical & Engineering Data.
Photocatalysis in Organic Synthesis
- Research on photocatalyzed addition of alcohols to dihydrofuranones demonstrates the utility of specific chemical functionalities in mediating reactions under light, suggesting potential applications in the development of novel synthetic pathways and chemical transformations (Mann & Weymouth-Wilson, 1994) Journal of The Chemical Society-perkin Transactions 1.
Hydrogen Bonding and Molecular Assembly
- Studies on molecules with similar structural features have explored hydrogen bonding patterns, contributing to our understanding of molecular assembly and the design of functional materials (Quiroga et al., 2010) Acta Crystallographica. Section C, Crystal Structure Communications.
Antimicrobial Activity
- Synthesis and evaluation of novel pyridine derivatives for their antimicrobial properties highlight the research interest in developing new compounds with potential biological activities (Patel et al., 2011) Medicinal Chemistry Research.
Enzymatic Activity and Metabolism
- Investigations into the enzymatic activity involved in methanol detoxification provide insights into metabolic pathways, potentially relevant for understanding the biological interactions of similar compounds (Wang et al., 2013) Comparative Biochemistry and Physiology. Part B, Biochemistry & Molecular Biology.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-8-19-9-11-20(12-10-19)17(21)15-6-7-18-16(13-15)22-14(3)5-2/h1,6-7,13-14H,5,8-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPORTXVZHXRPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butan-2-yloxypyridin-4-yl)-(4-prop-2-ynylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

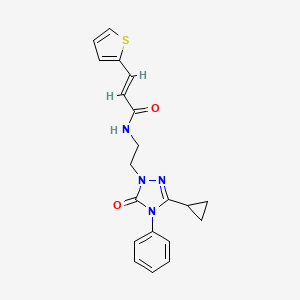
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)

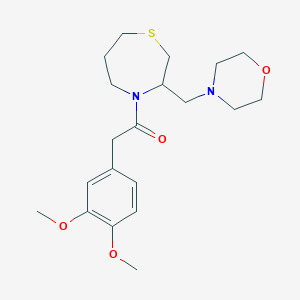
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)
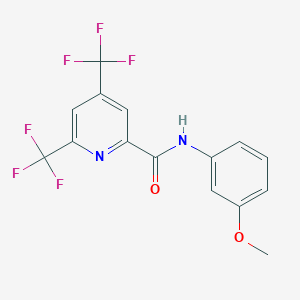
![N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2592418.png)

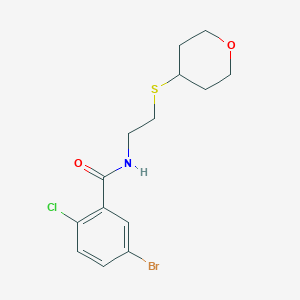
![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)
